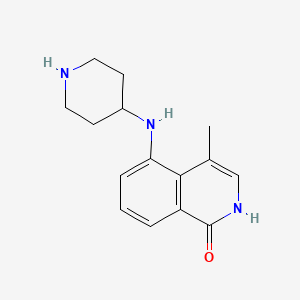

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one

Description

Properties

CAS No. |

651309-09-0 |

|---|---|

Molecular Formula |

C15H19N3O |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

4-methyl-5-(piperidin-4-ylamino)-2H-isoquinolin-1-one |

InChI |

InChI=1S/C15H19N3O/c1-10-9-17-15(19)12-3-2-4-13(14(10)12)18-11-5-7-16-8-6-11/h2-4,9,11,16,18H,5-8H2,1H3,(H,17,19) |

InChI Key |

RRPKLPUNDUREIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C2=C1C(=CC=C2)NC3CCNCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction or Bischler-Napieralski reaction.

Introduction of the Piperidine Moiety: This step may involve nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

Reduction: Reduction reactions could be used to modify the isoquinoline core.

Substitution: Various substitution reactions can be performed on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one may have applications in:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible therapeutic applications, particularly in targeting specific receptors or enzymes.

Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, or DNA. The piperidine moiety might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The biological activity and pharmacokinetics of isoquinolin-1(2H)-one derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Isoquinolin-1(2H)-one Derivatives

Estimated based on structural similarity.

*Inferred from structural analogs (e.g., neurite outgrowth in , anticancer activity in ).

Substituent Position and Bioactivity

- Position 5 vs. Position 3: The target compound’s piperidin-4-ylamino group at C5 contrasts with C3-substituted analogs like 3-(piperidin-1-yl)isoquinolin-1(2H)-one. The latter exhibits neurotrophic activity (neurite outgrowth) at sub-μM concentrations, suggesting that substituents at C3 may favor interactions with neuronal targets .

- Position 2: 2-Phenylisoquinolin-1(2H)-one derivatives are linked to anticancer activity, likely due to enhanced π-π stacking with hydrophobic enzyme pockets . The absence of a phenyl group in the target compound may reduce such interactions but could improve solubility.

Functional Group Effects

- Piperidine Modifications: Piperidine rings are common in drug design for their basicity and membrane permeability. The piperidin-4-ylamino group in the target compound provides a primary amine, enabling hydrogen bonding, whereas N-methylpiperidine derivatives (e.g., ) may exhibit altered logP and bioavailability due to reduced polarity .

- Amino vs. This difference could impact target selectivity and solubility .

Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s lower molecular weight (~257.3 vs. 314.4 in ) suggests better compliance with Lipinski’s rules for drug-likeness. However, the primary amine may increase solubility in polar solvents compared to ether-linked derivatives .

- LogP and Bioavailability: Piperidine-containing analogs typically exhibit moderate logP values (~2–3), balancing lipophilicity and solubility.

Biological Activity

4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one is a synthetic compound belonging to the isoquinoline family, characterized by its unique structure that includes a piperidinyl amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as an antimicrobial agent. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₉N₃O

- Molecular Weight : 257.33 g/mol

- CAS Number : 651309-09-0

Neuropharmacological Activity

Research indicates that derivatives of isoquinolinones, including 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one, exhibit significant neuropharmacological effects. Studies have shown that compounds with similar structures can inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Table 1 summarizes the inhibitory activity of related compounds against AChE and BuChE:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 5c | 0.62 ± 0.03 | 0.69 ± 0.041 |

| Compound 5d | 0.30 ± 0.01 | 0.35 ± 0.021 |

| 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one | TBD | TBD |

These findings suggest that the compound may possess similar or enhanced activity compared to known inhibitors like rivastigmine.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, showcasing potential as a therapeutic agent for infectious diseases.

Table 2 provides an overview of the antimicrobial efficacy against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

The compound demonstrated complete bactericidal activity within hours against these pathogens, indicating its potential utility in treating bacterial infections .

The biological activity of 4-Methyl-5-(piperidin-4-ylamino)isoquinolin-1(2H)-one is believed to stem from its ability to interact with various biological targets, including enzyme inhibition and receptor modulation. The piperidinyl moiety enhances solubility and bioavailability, which may contribute to its pharmacological effects.

Case Studies

A recent study highlighted the compound's effect on neurodegeneration models, where it was shown to reduce amyloid-beta aggregation significantly, a hallmark of Alzheimer's disease pathology. The study reported an IC50 value of approximately , demonstrating a potent effect compared to traditional treatments .

Q & A

Q. Advanced Research Focus

- Dynamic effects : Variable-temperature NMR can reveal conformational changes in the piperidine ring .

- Impurity analysis : Use LC-MS or 2D NMR (COSY, HSQC) to distinguish byproducts from solvent artifacts .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values to confirm assignments .

What strategies optimize reaction yields for sterically hindered intermediates in this compound’s synthesis?

Q. Advanced Research Focus

- Catalyst screening : Test palladium or copper catalysts for C–N coupling steps, as seen in pyridazinone syntheses .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) may enhance solubility of bulky intermediates .

- Microwave-assisted synthesis : Reduces reaction time and improves yield for thermally sensitive steps .

How can researchers predict and improve the aqueous solubility of this lipophilic compound?

Q. Advanced Research Focus

- Salt formation : Introduce hydrochloride salts via reaction with HCl gas, leveraging amine protonation .

- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance solubility for in vitro assays .

- Computational logP prediction : Tools like MarvinSketch estimate partition coefficients to guide structural modifications (e.g., adding hydroxyl groups) .

What in vitro assays are suitable for evaluating its biological activity, given structural analogs?

Q. Advanced Research Focus

- Kinase inhibition : Screen against kinases (e.g., PI3K or MAPK) using fluorescence polarization assays, given isoquinolinone’s role in ATP-binding domains .

- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .

- Metabolic stability : Incubate with liver microsomes and analyze via HPLC to assess CYP450-mediated degradation .

How can molecular docking studies elucidate its binding mode to therapeutic targets?

Q. Advanced Research Focus

- Protein preparation : Retrieve target structures (e.g., kinases) from PDB and optimize hydrogen bonding networks .

- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions, focusing on the piperidine amine’s role in hydrogen bonding .

- Free energy calculations : Apply MM-GBSA to rank binding affinities and validate with mutagenesis data .

What analytical techniques differentiate enantiomers if chiral centers are introduced?

Q. Advanced Research Focus

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients .

- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions for absolute configuration .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry .

How can researchers address low reproducibility in biological assays involving this compound?

Q. Advanced Research Focus

- Batch variability : Characterize purity via HPLC-ELSD and reject batches with <95% purity .

- Stability testing : Monitor degradation under light, heat, and humidity using accelerated stability protocols .

- Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.